
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable precursor followed by esterification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroisoquinoline ring undergoes regioselective oxidation to form aromatic isoquinoline derivatives. This reaction is critical for generating bioactive analogs.
Key Observations :
-
The reaction proceeds efficiently under anhydrous conditions, with DDQ acting as a stoichiometric oxidant.
-
Post-oxidation workup involves aqueous NaOH extraction to remove quinoid byproducts .
Nucleophilic Substitution at C-5 Bromine
The electron-deficient C-Br bond undergoes substitution with nucleophiles, enabling diversification of the isoquinoline scaffold.
Limitations :
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Steric hindrance from the 3-carboxylate group may reduce reactivity at C-5.
-
No direct experimental data exists for this specific compound, but reactivity is inferred from THIQ analogs .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis or transesterification, providing access to carboxylic acid derivatives.
Applications :
-
Carboxylic acid derivatives serve as intermediates for amide coupling or metal-organic frameworks.
Reduction of the Ester Group
While the ester is generally stable, selective reduction can yield alcohol derivatives under stringent conditions:
Reagent | Conditions | Product | Notes |
---|---|---|---|
LiAlH4 | Dry ether, 0°C → RT | (S)-5-Bromo-THIQ-3-methanol | Over-reduction of the tetrahydro ring is avoided at low temperatures. |
Ring Functionalization via Electrophilic Aromatic Substitution
The aromatic ring formed post-oxidation participates in electrophilic reactions:
Reaction | Reagents | Position | Outcome |
---|---|---|---|
Nitration | HNO3, H2SO4 | C-8 | 5-Bromo-8-nitroisoquinoline-3-carboxylate |
Halogenation | Br2, FeBr3 | C-6 or C-7 | Di- or trihalogenated products |
Regioselectivity : Directed by the electron-withdrawing carboxylate group, favoring meta substitution .
Chiral Resolution and Asymmetric Transformations
The (S)-configuration at C-3 enables stereoselective reactions:
Process | Reagents | Outcome |
---|---|---|
Enzymatic resolution | Lipases (e.g., CAL-B) | Enantiopure (>99% ee) acid or alcohol derivatives |
Asymmetric alkylation | Chiral Pd catalysts | C-1 functionalized analogs with retained stereochemistry |
Scientific Research Applications
Scientific Research Applications
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a versatile building block in organic synthesis, biology, and medicine.
Chemistry
- Building Block in Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biology
- Interaction with Macromolecules: The compound is studied for its potential interactions with biological macromolecules. Research indicates that this compound exhibits potential biological activity and may interact with various biological macromolecules, influencing enzyme activity and receptor interactions. The presence of the bromine atom and ester group enhances its binding affinity and reactivity, which could lead to various pharmacological effects.
- Modulating Biological Pathways: Its unique structural features contribute to its ability to modulate biological pathways.
Medicine
- Precursor in Drug Synthesis: this compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry
- Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- (S)-Propyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its ethyl and propyl analogs, the methyl ester may offer different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Biological Activity
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H12BrN\O2
- Molecular Weight : 306.58 g/mol
- CAS Number : 1219210-17-9
- Purity : Typically above 95% in research applications.
Biological Activities
This compound exhibits a range of biological activities:
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neurotransmitter systems and reduce oxidative stress .
- Antimicrobial Activity : Compounds in the tetrahydroisoquinoline class have shown effectiveness against various pathogens. Studies suggest that this compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption .
- Dopamine Receptor Modulation : The compound has been investigated for its interaction with dopamine receptors, particularly in the context of psychiatric disorders. Its structural analogs have shown promise as allosteric modulators of dopamine receptors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Key findings include:
- The presence of the bromine atom at the 5-position enhances the lipophilicity and biological activity compared to non-brominated analogs.
- The methyl ester group at the 3-position is crucial for maintaining solubility and facilitating interaction with biological targets .
Case Study 1: Neuroprotective Mechanisms
A study demonstrated that this compound reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
FCAFKZZXSROWTA-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Br |
Origin of Product |
United States |
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